Technical Guide: 2,6-Dibromo-5-chloronicotinic Acid
Technical Guide: 2,6-Dibromo-5-chloronicotinic Acid
[1]
Part 1: Executive Summary & Chemical Identity[1]
2,6-Dibromo-5-chloronicotinic acid (CAS 55304-86-4 ) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of pharmaceuticals and agrochemicals.[1] Characterized by its dense halogenation pattern, this compound offers three distinct electrophilic sites (C2-Br, C6-Br, C5-Cl) and a nucleophilic/electrophilic handle at the C3-carboxyl group.[1] This unique substitution pattern makes it an invaluable "molecular lego" block for constructing complex heterocyclic systems, particularly in the development of kinase inhibitors and antiviral agents where metabolic stability and lipophilicity are paramount.
Chemical Identity Table[1][2]
| Property | Specification |
| CAS Number | 55304-86-4 |
| IUPAC Name | 2,6-Dibromo-5-chloropyridine-3-carboxylic acid |
| Synonyms | 5-Chloro-2,6-dibromonicotinic acid; 2,6-Dibromo-5-chloro-3-pyridinecarboxylic acid |
| Molecular Formula | C₆H₂Br₂ClNO₂ |
| Molecular Weight | 315.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 154–158 °C (Decomposes) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Calc) | ~2.5 (Carboxylic acid proton) |
| SMILES | OC(=O)C1=C(Cl)C(Br)=NC(Br)=C1 |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2,6-dibromo-5-chloronicotinic acid requires precise regiochemical control to ensure the halogens are placed correctly relative to the carboxylic acid.[1] The most robust laboratory and pilot-scale method involves the dehydroxy-bromination of a 2,6-dihydroxy precursor using phosphorus oxybromide (POBr₃).[1] This method avoids the regioselectivity issues common in direct electrophilic halogenation of pyridine rings.
Primary Synthesis Route: The Dehydroxy-Bromination Protocol[1]
This protocol utilizes 5-chloro-2,6-dihydroxynicotinic acid (often available as the ethyl ester or synthesized via condensation of ethyl cyanoacetate and chloromalonate derivatives) as the starting material.[1]
Reagents & Materials:
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Precursor: 5-Chloro-2,6-dihydroxynicotinic acid (1.0 eq)[1]
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Brominating Agent: Phosphorus oxybromide (POBr₃) (3.5 eq)[1]
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Catalyst: N,N-Dimethylformamide (DMF) (0.1 eq)[1]
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Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)[1]
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Quench: Crushed ice/water[1]
Step-by-Step Methodology:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber for HBr/POBr₃ fumes), and an internal thermometer. Purge with nitrogen.
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Charging: Charge the flask with 5-chloro-2,6-dihydroxynicotinic acid and anhydrous toluene (10 mL/g of substrate).
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Reagent Addition: Add POBr₃ in portions to the stirred slurry. Caution: Exothermic reaction.[1]
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Catalysis: Add DMF dropwise.[1] This forms the Vilsmeier-Haack-like active species that facilitates the substitution of the tautomeric carbonyl oxygens with bromine.[1]
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Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM). The reaction is complete when the starting material spot disappears.
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Quench (Critical): Cool the reaction mixture to <10°C. Slowly pour the reaction mass onto crushed ice with vigorous stirring. Note: Hydrolysis of excess POBr₃ is violent.
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Isolation:
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Adjust pH to ~2–3 using 1N HCl if necessary to ensure the acid form is protonated.
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Extract the aqueous phase with Ethyl Acetate (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield the target product.
Synthesis Logic Diagram
Caption: Conversion of the dihydroxy-pyridine core to the dibromo-derivative using phosphorus oxybromide.
Part 3: Applications in Drug Discovery[1]
The 2,6-dibromo-5-chloronicotinic acid scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo selective orthogonal functionalization.[1]
Regioselective Functionalization (The "SNAr Ladder")
The reactivity of the halogens follows a predictable hierarchy, allowing sequential substitution:
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Position 6-Br: Most reactive towards Nucleophilic Aromatic Substitution (SNAr) due to the para-position relative to the electron-withdrawing carboxylic acid.[1]
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Position 2-Br: Second most reactive; sterically hindered by the C3-COOH but activated by the ring nitrogen.[1]
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Position 5-Cl: Least reactive; typically requires metal-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to displace.[1]
Therapeutic Areas
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Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases. The halogens provide hydrophobic contacts within the binding pocket.
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Antivirals: Halogenated pyridines are frequent intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
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Agrochemicals: Used as a precursor for herbicides that target specific plant enzymes (e.g., acetolactate synthase).
Application Workflow Diagram
Caption: Sequential functionalization strategy for generating diverse pharmaceutical libraries.
Part 4: Analytical Validation & Safety
Quality Control Parameters
To ensure the integrity of the material for research use, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | ≥ 97.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Consistent with structure (Acid proton broad singlet >13 ppm) |
| Halogen Content | Elemental Analysis / Mass Spec | Matches theoretical ratio (Br₂:Cl₁) |
| Water Content | Karl Fischer | ≤ 0.5% |
Safety & Handling (GHS Classification)
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Signal Word: DANGER
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Hazard Statements:
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PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat. Handle only in a fume hood.
References
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National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CAS 55304-86-4. PubChem. Retrieved from [Link]
- Spivey, A. C., & Arseniyadis, S. (2004). Pyridine Synthesis via Electrophilic Substitution. In Science of Synthesis (Vol. 15). Thieme Chemistry.
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Schlosser, M. (2005). The regioselective halogenation of pyridines. Angewandte Chemie International Edition, 44(3), 376-393.[1] (Authoritative source on pyridine functionalization logic).
